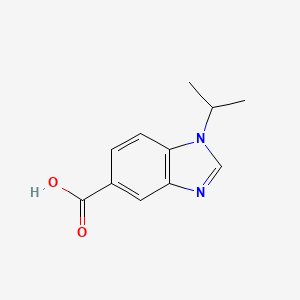

1-Isopropyl-1H-benzoimidazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(2)13-6-12-9-5-8(11(14)15)3-4-10(9)13/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIQIYYPWAELAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405746 | |

| Record name | 1-Isopropyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284673-16-1 | |

| Record name | 1-Isopropyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-benzoimidazole-5-carboxylic acid

Introduction

1-Isopropyl-1H-benzoimidazole-5-carboxylic acid is a key building block in contemporary medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its structural motif is prevalent in molecules targeting a range of therapeutic areas, including but not limited to oncology, virology, and metabolic diseases. The strategic placement of the isopropyl group at the N-1 position and the carboxylic acid at the C-5 position imparts specific physicochemical properties that are crucial for molecular recognition and biological activity. This guide provides a comprehensive, in-depth exploration of a reliable and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively accomplished through a multi-step sequence commencing with the commercially available and economically viable starting material, 4-amino-3-nitrobenzoic acid. The strategic approach is designed to sequentially introduce the required functionalities while mitigating the formation of undesirable side products. The core logic of the pathway is as follows:

-

Protection of the Carboxylic Acid: The synthesis begins with the esterification of the carboxylic acid group of 4-amino-3-nitrobenzoic acid. This strategic protection serves a dual purpose: it prevents the acidic proton from interfering with subsequent base-mediated or organometallic reactions and enhances the solubility of the intermediates in organic solvents, thereby facilitating purification.

-

N-Isopropylation via Reductive Amination: The introduction of the isopropyl group at the N-1 position is a critical transformation. A highly selective and efficient method for this is reductive amination. This approach involves the reaction of the 4-amino group with acetone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This method is favored over direct alkylation, which can often lead to over-alkylation and the formation of quaternary ammonium salts.

-

Reduction of the Nitro Group: With the N-isopropyl group in place, the subsequent step involves the chemoselective reduction of the nitro group to an amine. This transformation generates the crucial ortho-diamine functionality required for the subsequent cyclization.

-

Benzimidazole Ring Formation: The penultimate step is the construction of the benzimidazole ring system. This is achieved through a condensation reaction of the newly formed 1,2-diamine with formic acid, which serves as the source of the C-2 carbon of the imidazole ring.

-

Deprotection of the Carboxylic Acid: The final step in the sequence is the hydrolysis of the ester group to unveil the target carboxylic acid. This is typically achieved under basic conditions, followed by an acidic workup to protonate the carboxylate.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of Ethyl 4-amino-3-nitrobenzoate

Protocol:

-

To a suspension of 4-amino-3-nitrobenzoic acid (1.0 eq.) in absolute ethanol (5 mL per gram of starting material), cautiously add concentrated sulfuric acid (0.2 eq.) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

-

Slowly pour the concentrated mixture into ice-cold water, which will cause the product to precipitate.

-

Neutralize the aqueous suspension by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford ethyl 4-amino-3-nitrobenzoate as a yellow solid.

| Parameter | Value |

| Starting Material | 4-Amino-3-nitrobenzoic acid |

| Reagents | Ethanol, Sulfuric acid |

| Reaction Time | 12-16 hours |

| Temperature | Reflux (~78 °C) |

| Typical Yield | 90-95% |

| Purity (by NMR) | >98% |

Causality of Experimental Choices:

-

Fischer Esterification: This classic and robust method is employed for its simplicity and high efficiency in converting carboxylic acids to esters in the presence of an acid catalyst and an excess of the alcohol.

-

Sulfuric Acid as Catalyst: A strong protic acid like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol.

-

Excess Ethanol: Using ethanol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the formation of the ester product according to Le Chatelier's principle.

-

Neutralization: The addition of sodium bicarbonate is crucial to neutralize the excess sulfuric acid and any remaining unreacted carboxylic acid, facilitating the precipitation and isolation of the pure ester.

Step 2: Synthesis of Ethyl 4-(isopropylamino)-3-nitrobenzoate

Protocol:

-

Dissolve ethyl 4-amino-3-nitrobenzoate (1.0 eq.) and acetone (1.5 eq.) in dichloromethane (DCM) (10 mL per gram of amine).

-

To this solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4-(isopropylamino)-3-nitrobenzoate.

| Parameter | Value |

| Starting Material | Ethyl 4-amino-3-nitrobenzoate |

| Reagents | Acetone, Sodium triacetoxyborohydride |

| Reaction Time | 4-6 hours |

| Temperature | Room Temperature |

| Typical Yield | 80-90% |

| Purity (by NMR) | >98% |

Causality of Experimental Choices:

-

Reductive Amination: This method is highly selective for the formation of the mono-alkylated product. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by the hydride reagent.[1]

-

Sodium Triacetoxyborohydride: This reducing agent is milder and more selective than other borohydrides like sodium borohydride. It is particularly effective for the reduction of iminium ions in the presence of other reducible functional groups like esters and nitro groups.[2] Its steric bulk also helps to prevent over-alkylation.

-

DCM as Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants.

Caption: Simplified mechanism of reductive amination.

Step 3: Synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate

Protocol:

-

Dissolve ethyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq.) in a mixture of ethanol and water (3:1 v/v).

-

Heat the solution to 50-60 °C and add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq.) portion-wise, maintaining the temperature.

-

Stir the reaction mixture at this temperature for 1-2 hours. The disappearance of the yellow color indicates the completion of the reaction. Monitor by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give ethyl 3-amino-4-(isopropylamino)benzoate, which can be used in the next step without further purification.

| Parameter | Value |

| Starting Material | Ethyl 4-(isopropylamino)-3-nitrobenzoate |

| Reagent | Sodium dithionite (Na₂S₂O₄) |

| Reaction Time | 1-2 hours |

| Temperature | 50-60 °C |

| Typical Yield | >95% (crude) |

Causality of Experimental Choices:

-

Sodium Dithionite: This is an inexpensive and effective reducing agent for the conversion of aromatic nitro groups to amines.[3][4] It is particularly useful when other sensitive functional groups are present in the molecule.

-

Ethanol/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic reducing agent, facilitating a homogeneous reaction.

-

Mild Heating: Gentle heating accelerates the rate of reduction without promoting side reactions.

Step 4: Synthesis of Ethyl 1-isopropyl-1H-benzoimidazole-5-carboxylate

Protocol:

-

To the crude ethyl 3-amino-4-(isopropylamino)benzoate (1.0 eq.), add formic acid (98-100%, 5-10 eq.).

-

Heat the reaction mixture to 100 °C for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-isopropyl-1H-benzoimidazole-5-carboxylate.[5]

| Parameter | Value |

| Starting Material | Ethyl 3-amino-4-(isopropylamino)benzoate |

| Reagent | Formic acid |

| Reaction Time | 2-4 hours |

| Temperature | 100 °C |

| Typical Yield | 85-95% |

Causality of Experimental Choices:

-

Formic Acid as C1 Source: Formic acid serves as a simple and efficient one-carbon source for the formation of the benzimidazole ring. The reaction proceeds via initial formylation of one of the amino groups, followed by intramolecular cyclization and dehydration.[6][7]

-

Heating: The condensation and subsequent dehydration to form the aromatic benzimidazole ring require thermal energy.

-

Aqueous Workup and Neutralization: This is necessary to remove the excess formic acid and to precipitate the product for extraction.

Step 5: Synthesis of this compound

Protocol:

-

Dissolve ethyl 1-isopropyl-1H-benzoimidazole-5-carboxylate (1.0 eq.) in a mixture of ethanol and 2 M aqueous sodium hydroxide solution (1:1 v/v).

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 2 M hydrochloric acid. The product will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

| Parameter | Value |

| Starting Material | Ethyl 1-isopropyl-1H-benzoimidazole-5-carboxylate |

| Reagents | Sodium hydroxide, Hydrochloric acid |

| Reaction Time | 2-4 hours |

| Temperature | Reflux |

| Typical Yield | >95% |

Causality of Experimental Choices:

-

Base-Mediated Hydrolysis: Saponification is a standard and highly effective method for the hydrolysis of esters to carboxylic acids.

-

Acidification: Protonation of the carboxylate salt with a strong acid is necessary to isolate the final product in its neutral carboxylic acid form.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient route to this compound. By employing a strategic sequence of protection, selective N-alkylation, reduction, and cyclization, this valuable building block can be accessed in high yield and purity. The rationale behind the choice of reagents and reaction conditions has been elucidated to provide a deeper understanding of the underlying chemical principles. This comprehensive guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of novel benzimidazole-based compounds for drug discovery and development.

References

-

Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220–2230. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Reductive Alkylation of para-Aminobenzoic Acid. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. BenchChem.

-

Bhat, K. S., Kumar, V., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Krátký, M., Vinšová, J., & Stolaříková, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(2), 236. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. [Link]

-

Monash University. (n.d.). Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d] imidazole-5-carboxylate dihydrate. Monash University. [Link]

-

The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

-

Zhang, Q., et al. (2015). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 20(12), 21676-21689. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Organic Syntheses. (n.d.). Benzimidazole. [Link]

-

CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 5. chemscene.com [chemscene.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

An In-depth Technical Guide to 1-Isopropyl-1H-benzoimidazole-5-carboxylic acid: Molecular Structure and Conformational Analysis

Abstract

This technical guide provides a comprehensive analysis of 1-Isopropyl-1H-benzoimidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited in public literature, this document synthesizes information from analogous structures and theoretical principles to predict its molecular structure, spectroscopic characteristics, and conformational behavior. We present a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR), and a discussion on its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this and related benzimidazole scaffolds.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole core is a privileged heterocyclic motif frequently encountered in pharmaceuticals due to its structural similarity to purine. This allows benzimidazole derivatives to interact with various biological macromolecules like proteins and enzymes.[1] Consequently, compounds incorporating this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The title compound, this compound, features an isopropyl group at the N1 position and a carboxylic acid at the C5 position, suggesting potential for unique biological interactions and applications.

Synthesis and Spectroscopic Characterization

Predicted Synthetic Pathway

A logical approach to the synthesis of this compound would involve the initial formation of the benzimidazole-5-carboxylic acid core, followed by N-alkylation with an isopropyl group.

Experimental Protocol: Predicted Synthesis of this compound

Step 1: Synthesis of 1H-Benzimidazole-5-carboxylic acid

This step can be achieved through the condensation of 3,4-diaminobenzoic acid with formic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzoic acid (1.0 eq) and an excess of formic acid.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 1H-Benzimidazole-5-carboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Isopropylation of 1H-Benzimidazole-5-carboxylic acid

The introduction of the isopropyl group at the N1 position can be accomplished via a nucleophilic substitution reaction.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Benzimidazole-5-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C to deprotonate the imidazole nitrogen.

-

Alkylation: After stirring for 30 minutes, add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Acidify the mixture with a dilute solution of hydrochloric acid to a pH of approximately 5-6 to precipitate the product. Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the functional groups present in this compound and comparison with data from structurally similar compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-13 (¹³C) NMR spectra are crucial for confirming the molecular structure. The predicted chemical shifts are presented in the table below.

| Predicted ¹H NMR Data (DMSO-d₆, 400 MHz) | Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~12.5 (br s, 1H) | Carboxylic acid O-H |

| ~8.2 (s, 1H) | Imidazole C2-H |

| ~8.0 (d, 1H) | Aromatic C4-H |

| ~7.8 (d, 1H) | Aromatic C6-H |

| ~7.6 (dd, 1H) | Aromatic C7-H |

| ~4.8 (sept, 1H) | Isopropyl C-H |

| ~1.5 (d, 6H) | Isopropyl C-H₃ |

Causality Behind Predictions: The deshielded proton of the carboxylic acid is expected to appear far downfield (~12.5 ppm). The aromatic protons will be in the typical aromatic region (7.5-8.2 ppm), with splitting patterns determined by their coupling with neighboring protons. The isopropyl methine proton will appear as a septet, and the equivalent methyl protons as a doublet. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be the most deshielded. The aromatic and imidazole carbons will resonate in the 110-145 ppm range, while the aliphatic carbons of the isopropyl group will be found upfield.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carboxylic acid and the benzimidazole core.

| Predicted Infrared (IR) Spectroscopy Data | | :--- | :--- | :--- | | Frequency (cm⁻¹) | Vibrational Mode | Intensity | | 3300-2500 | O-H stretching (carboxylic acid, H-bonding) | Strong, Broad | | ~3100 | Aromatic C-H stretching | Medium | | 2970-2850 | Aliphatic C-H stretching (isopropyl) | Medium | | ~1700 | C=O stretching (carboxylic acid) | Strong | | ~1620, 1480 | C=C and C=N stretching (aromatic and imidazole rings) | Medium-Strong | | ~1450 | Aliphatic C-H bending | Medium | | ~1300 | C-O stretching and O-H bending | Medium |

Causality Behind Predictions: The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, a result of hydrogen bonding.[3][4] The strong carbonyl (C=O) stretch will also be prominent.[4] Aromatic and aliphatic C-H stretching vibrations will be observed in their respective regions.[3]

Molecular Structure and Conformation

The three-dimensional structure and conformational flexibility of this compound are dictated by the interplay of steric and electronic factors.

Molecular Geometry

The benzimidazole ring system is planar. The isopropyl group attached to the N1 position will introduce some steric bulk. To minimize steric hindrance with the adjacent C7a-H proton of the benzimidazole ring, the isopropyl group is expected to adopt a conformation where the methine proton is oriented away from the ring. The carboxylic acid group at the C5 position will be coplanar with the benzene ring to maximize resonance stabilization.

Conformational Analysis

The primary source of conformational flexibility in this molecule arises from the rotation around the N1-C(isopropyl) and C5-C(carboxyl) single bonds.

-

Rotation of the Isopropyl Group: While there is free rotation around the N1-C bond, certain conformations will be energetically favored. Computational studies on similar N-substituted benzimidazoles suggest that the lowest energy conformation will be one that minimizes steric clash between the isopropyl methyl groups and the benzimidazole ring.

-

Orientation of the Carboxylic Acid Group: The carboxylic acid group can exist in different orientations due to rotation around the C5-C bond. Intermolecular hydrogen bonding in the solid state is likely to play a significant role in dictating the preferred conformation, potentially leading to the formation of dimers.

Below is a diagram illustrating the key structural features and potential points of conformational flexibility.

Figure 1: Key structural features of the molecule.

Potential Applications in Drug Development

Benzimidazole derivatives are known for their diverse pharmacological activities. The presence of the carboxylic acid moiety in this compound can enhance its pharmacokinetic properties, such as solubility, and provide an additional site for interaction with biological targets.

-

Antimicrobial Activity: Many benzimidazole derivatives exhibit potent antimicrobial effects.[2] The title compound could potentially be explored for its activity against various bacterial and fungal strains.

-

Anticancer Activity: The benzimidazole scaffold is present in several anticancer agents. The ability of these compounds to interact with cellular targets involved in cancer progression makes them attractive candidates for further development.[1]

-

Enzyme Inhibition: Benzimidazoles have been shown to inhibit various enzymes.[1] The specific substitution pattern of this compound may confer inhibitory activity against certain enzymes implicated in disease.

The diagram below illustrates the logical progression from the core chemical structure to its potential therapeutic applications.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-1H-benzoimidazole-5-carboxylic acid

Introduction to Spectroscopic Analysis in Drug Discovery

In the realm of drug discovery and development, the unambiguous characterization of a molecule's structure is paramount. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are the cornerstones of this process, providing a detailed fingerprint of a compound's atomic and molecular composition. For novel compounds like 1-Isopropyl-1H-benzoimidazole-5-carboxylic acid, a thorough spectroscopic analysis is the first step in understanding its chemical properties and potential biological activity. The benzimidazole core is a privileged scaffold in medicinal chemistry, and understanding the influence of substituents like the isopropyl and carboxylic acid groups on its electronic and structural properties is crucial for rational drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Principles and Predictions

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, we can predict the following signals:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet at a high chemical shift, typically in the range of 10-13 ppm.[1]

-

Aromatic Protons (Benzimidazole Ring): The three protons on the benzene ring portion of the benzimidazole core will exhibit distinct signals in the aromatic region (typically 7.0-8.5 ppm). Their exact chemical shifts and splitting patterns will depend on their position relative to the electron-withdrawing carboxylic acid group and the imidazole ring.

-

Imidazole Proton (-N=CH-N-): The single proton on the imidazole ring is expected to be a singlet and appear downfield, likely in the range of 8.0-8.5 ppm.

-

Isopropyl Group Protons (-CH(CH₃)₂):

-

The methine proton (-CH) will be a septet (split by the six equivalent methyl protons) and its chemical shift will be influenced by the adjacent nitrogen atom, likely appearing around 4.5-5.0 ppm.

-

The six methyl protons (-CH₃) will be equivalent and appear as a doublet (split by the single methine proton) at a more upfield region, typically 1.5-1.7 ppm.

-

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~8.2 | Singlet | 1H | Imidazole C2-H |

| ~8.1 | Doublet | 1H | Aromatic C4-H |

| ~7.9 | Doublet of Doublets | 1H | Aromatic C6-H |

| ~7.6 | Doublet | 1H | Aromatic C7-H |

| 4.5 - 5.0 | Septet | 1H | Isopropyl -CH |

| 1.5 - 1.7 | Doublet | 6H | Isopropyl -CH₃ |

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[2]

-

Tune and match the probe for the ¹H frequency to maximize sensitivity.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Set the acquisition time to 3-4 seconds and the relaxation delay to 1-2 seconds.[2]

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Principles and Predictions

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.

-

Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the 165-185 ppm range.[1]

-

Aromatic and Imidazole Carbons: The carbons of the benzimidazole ring will resonate in the 110-160 ppm range. The exact shifts will be influenced by the substituents.

-

Isopropyl Group Carbons (-CH(CH₃)₂): The methine carbon (-CH) will be more deshielded than the methyl carbons, likely appearing in the 45-55 ppm range. The two equivalent methyl carbons (-CH₃) will be found further upfield, around 20-25 ppm.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 165 - 185 | -COOH |

| ~150 | Imidazole C2 |

| ~145 | Aromatic C7a |

| ~140 | Aromatic C3a |

| ~125 | Aromatic C5 |

| ~122 | Aromatic C6 |

| ~118 | Aromatic C4 |

| ~115 | Aromatic C7 |

| 45 - 55 | Isopropyl -CH |

| 20 - 25 | Isopropyl -CH₃ |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration may be beneficial for ¹³C NMR due to its lower sensitivity.

-

Instrument Setup:

-

Lock and shim the instrument as for ¹H NMR.

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A 30° pulse with a 4-second acquisition time and no relaxation delay is often a good starting point for small molecules.[2]

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum using the solvent signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Principles and Predictions

The IR spectrum of this compound is expected to show several characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.[1]

-

C-H Stretches:

-

Aromatic C-H stretches will appear as weaker bands above 3000 cm⁻¹.

-

Aliphatic C-H stretches from the isopropyl group will be observed as stronger bands just below 3000 cm⁻¹.

-

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ for the carbonyl group.[1]

-

C=C and C=N Stretches: The stretching vibrations of the aromatic and imidazole rings will result in several bands in the 1400-1600 cm⁻¹ region.

-

O-H Bend: A broad band may be observed around 920 cm⁻¹ corresponding to the out-of-plane bend of the carboxylic acid O-H group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Weak-Medium | Aromatic C-H stretch |

| 2850-2980 | Medium-Strong | Aliphatic C-H stretch |

| 1680-1720 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1400-1600 | Medium | Aromatic/Imidazole C=C and C=N stretches |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Experimental Protocol for FT-IR Data Acquisition (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[4]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Principles and Predictions

Using a soft ionization technique like Electrospray Ionization (ESI), we can expect to observe the molecular ion with high abundance.

-

Molecular Ion: The molecular weight of this compound (C₁₁H₁₂N₂O₂) is 204.23 g/mol .

-

In positive ion mode (ESI+), the protonated molecule, [M+H]⁺, would be observed at an m/z of approximately 205.24.

-

In negative ion mode (ESI-), the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 203.22.

-

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Plausible fragmentation pathways could include:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment with an m/z of 159.

-

Loss of the isopropyl group (-CH(CH₃)₂), leading to a fragment with an m/z of 161.

-

Decarboxylation (-CO₂), resulting in a fragment with an m/z of 160.

-

Predicted Mass Spectrometry Data (ESI)

| m/z (Positive Mode) | m/z (Negative Mode) | Assignment |

| ~205.24 | ~203.22 | Molecular Ion ([M+H]⁺ / [M-H]⁻) |

| ~161 | - | Loss of Isopropyl Group |

| ~160 | - | Loss of CO₂ |

| ~159 | - | Loss of COOH |

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.[5]

-

Ensure the sample is free of non-volatile salts and buffers, which can interfere with the ESI process.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal for the molecular ion.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

If fragmentation is observed, propose structures for the fragment ions based on their m/z values.

-

Visualizations

Spectroscopic Characterization Workflow

Caption: A generalized workflow for the spectroscopic characterization of a novel compound.

Structure-Spectra Correlation

Sources

- 1. Predict the infrared, 13C and 1H NMR spectra for the compound shown below.. [askfilo.com]

- 2. books.rsc.org [books.rsc.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to the Initial Biological Screening of 1-Isopropyl-1H-benzoimidazole-5-carboxylic acid

Executive Summary

The benzimidazole core is a privileged heterocyclic scaffold, forming the basis of numerous FDA-approved drugs with a vast range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][2] This guide outlines a rational, tiered approach for the initial biological screening of 1-Isopropyl-1H-benzoimidazole-5-carboxylic acid, a novel derivative with undetermined therapeutic potential. The proposed screening cascade is designed to efficiently characterize its foundational safety profile and explore its most probable biological activities based on the well-documented properties of the benzimidazole class.[3][4] The workflow begins with essential cytotoxicity assessments, proceeds to broad-spectrum antimicrobial screening, and culminates in hypothesis-driven, mechanism-based assays targeting hallmarks of benzimidazole activity, such as tubulin polymerization and kinase inhibition. This systematic process ensures a thorough preliminary evaluation to guide subsequent drug development efforts.

Introduction: The Benzimidazole Scaffold and the Novel Candidate

Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring biomolecules, which allows them to interact with various biological targets.[4][5] This structural versatility has led to the development of drugs for a wide array of diseases, from parasitic infections (e.g., Albendazole) to cancer (e.g., Pracinostat).[3][6] The molecule at the center of this guide, this compound (hereafter referred to as IBC-5C), is a novel entity. Its screening is predicated on the hypothesis that its unique substitution pattern may confer potent and selective biological activity.

The objective of this document is to provide a robust, field-proven framework for the initial "hit-finding" stage of discovery. This involves a multi-tiered screening cascade designed to answer critical questions efficiently: Is the compound cytotoxic? Does it possess broad antimicrobial activity? Does it engage with known targets of the benzimidazole class?[7] The answers will form a critical decision-making matrix for advancing IBC-5C into lead optimization.

Pre-Screening Prerequisite: Physicochemical Characterization

Before commencing any biological evaluation, the identity, purity, and solubility of the test compound must be rigorously established. This non-negotiable step ensures the integrity and reproducibility of all subsequent data.

-

Identity Confirmation: Verify the chemical structure of IBC-5C using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Purity Assessment: Quantify the purity using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity to avoid confounding results from impurities.

-

Solubility Determination: Assess the solubility of IBC-5C in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO). Poor solubility can lead to false-negative results in biological assays.

Tier 1 Screening: Foundational Bioactivity and Safety Profile

The first tier of screening establishes a fundamental understanding of the compound's interaction with living cells.

In Vitro Cytotoxicity Assessment

The primary question for any potential therapeutic is its effect on cell viability.[8] This is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. We will employ the MTT assay, a reliable colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[9]

Experimental Protocol: MTT Assay for Cell Viability [10][11]

-

Cell Seeding: Seed human cell lines in 96-well plates at a density of 5,000-10,000 cells/well. Use at least one cancerous line (e.g., HeLa - cervical cancer) and one non-cancerous line (e.g., HEK293 - human embryonic kidney) to assess selectivity. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a 2x serial dilution of IBC-5C in the appropriate cell culture medium, ranging from 100 µM to ~0.1 µM. Replace the old medium with 100 µL of the medium containing the test compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.[9]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve fit.

Broad-Spectrum Antimicrobial Screening

Given the prevalence of antimicrobial activity within the benzimidazole family, a primary screen against key pathogens is warranted.[3][12] The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring this activity, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Experimental Protocol: Broth Microdilution for MIC Determination [15][16]

-

Inoculum Preparation: From a fresh culture, prepare a standardized bacterial or fungal suspension in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of ~5×10^5 CFU/mL.[14] Use representative organisms:

-

Gram-positive: Staphylococcus aureus

-

Gram-negative: Escherichia coli

-

Fungus: Candida albicans

-

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of IBC-5C in the broth, typically from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).

-

Data Acquisition: The MIC is determined as the lowest concentration of IBC-5C at which no visible turbidity (growth) is observed.[15]

Tier 2 Screening: Hypothesis-Driven Mechanistic Assays

Results from Tier 1 will guide the selection of more specific, mechanism-of-action assays. The following are proposed based on established targets of benzimidazole derivatives.[17]

Anticancer Mechanism: Tubulin Polymerization Inhibition

Many potent benzimidazole-based anticancer and anthelmintic agents function by disrupting microtubule dynamics.[18][19] A cell-free tubulin polymerization assay directly measures the compound's ability to interfere with the formation of microtubules.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay [20]

-

Reagent Preparation: Prepare a reaction mix on ice containing purified bovine tubulin (e.g., 2 mg/mL), GTP, a fluorescence reporter, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[19]

-

Plate Setup: In a pre-warmed 96-well plate, add various concentrations of IBC-5C. Include a vehicle control (DMSO), a known inhibitor (e.g., Nocodazole) as a negative control, and a known stabilizer (e.g., Paclitaxel) as a positive control.[18]

-

Initiation and Measurement: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.

-

Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of fluorescence increase compared to the vehicle control.[18]

Enzyme Inhibition: Kinase Activity Profiling

The benzimidazole scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[17][21] An in vitro kinase assay can determine if IBC-5C inhibits the activity of one or more protein kinases. The ADP-Glo™ assay is a robust luminescent method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[21][22]

Experimental Protocol: ADP-Glo™ Kinase Assay [22]

-

Kinase Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., a panel of representative kinases like SRC, ABL, EGFR), its specific substrate peptide, and serially diluted IBC-5C.

-

Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP-to-ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.

-

Signal Generation: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to generate a luminescent signal.

-

Data Acquisition and Analysis: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. A lower signal in the presence of IBC-5C indicates inhibition. Plot the signal against inhibitor concentration to determine the IC50.[22]

Data Synthesis and Decision Matrix

The data from the initial screening cascade must be synthesized to enable an informed decision on the future of the IBC-5C program.[23] The results can be summarized for a clear overview.

Summary of Hypothetical Screening Data

| Assay Type | Target/Cell Line | Endpoint | Hypothetical Result for IBC-5C |

| Cytotoxicity | HeLa (Cancer) | IC50 | 8.5 µM |

| HEK293 (Non-cancer) | IC50 | > 100 µM | |

| Antimicrobial | S. aureus (Gram +) | MIC | 16 µg/mL |

| E. coli (Gram -) | MIC | > 128 µg/mL | |

| C. albicans (Fungus) | MIC | 32 µg/mL | |

| Mechanism | Tubulin Polymerization | IC50 | 5.2 µM |

| Kinase Panel (SRC) | IC50 | > 50 µM |

Visualization of Screening Cascade and Decision Logic

The overall workflow and subsequent decision-making process can be visualized to clarify the project's trajectory.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. isca.me [isca.me]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. international-biopharma.com [international-biopharma.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. clyte.tech [clyte.tech]

- 10. broadpharm.com [broadpharm.com]

- 11. static.igem.wiki [static.igem.wiki]

- 12. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 17. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. maxanim.com [maxanim.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. drugtargetreview.com [drugtargetreview.com]

The Benzimidazole Carboxylic Acid Core: A Legacy of Discovery and Therapeutic Innovation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Scaffolding of a Therapeutic Revolution

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a vast array of biological targets, making it a "privileged scaffold" in drug discovery. This guide delves into the rich history and scientific evolution of a particular class of these compounds: the benzimidazolecarboxylic acid derivatives and their bioisosteres. From their serendipitous discovery rooted in vitamin research to their current applications in combating parasites, managing acid-related disorders, and fighting cancer, the journey of these molecules is a testament to the power of scientific inquiry and iterative drug design. This document will provide an in-depth exploration of the pivotal discoveries, the evolution of synthetic methodologies, the intricate structure-activity relationships, and the mechanistic underpinnings that have established benzimidazolecarboxylic acid derivatives as a vital component of the modern pharmacopeia.

Chapter 1: The Genesis of a Privileged Scaffold

The story of benzimidazole's therapeutic importance begins not with a targeted drug discovery program, but with fundamental research into vitamin B12 in the mid-20th century. The identification of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a key structural component of this essential vitamin sparked interest in the benzimidazole ring system as a potential pharmacophore. This discovery laid the groundwork for future investigations into the biological activities of this versatile heterocyclic scaffold.

The first synthesis of the parent benzimidazole ring was achieved by Hoebrecker in 1872. However, the development of more versatile and widely applicable synthetic methods was crucial for exploring the therapeutic potential of its derivatives. The Phillips-Ladenburg condensation, a reaction between an o-phenylenediamine and a carboxylic acid, became a foundational method for accessing 2-substituted benzimidazoles.

Caption: Phillips-Ladenburg condensation for benzimidazole synthesis.

Another classical approach, the Weidenhagen reaction, involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization to furnish the benzimidazole core. These early synthetic strategies, while effective, often required harsh reaction conditions. Over the decades, numerous modifications and novel methodologies have been developed to improve yields, expand substrate scope, and employ milder reaction conditions, reflecting the ongoing importance of this scaffold in medicinal chemistry.

Chapter 2: The Anthelmintic Revolution: Targeting the Parasite's Cytoskeleton

The first major therapeutic breakthrough for benzimidazole derivatives came in the 1960s with the discovery of their potent anthelmintic properties. This marked a paradigm shift in the treatment of parasitic worm infections in both veterinary and human medicine.

Historical Milestones and Key Discoveries

The era of benzimidazole anthelmintics was ushered in with the discovery of thiabendazole in 1961. This was followed by the development of a series of "second-generation" benzimidazoles with broader spectrums of activity and improved safety profiles, including mebendazole, fenbendazole, and albendazole. Mebendazole was discovered by Janssen Pharmaceutica in Belgium and brought to market in 1971[1]. These compounds proved highly effective against a wide range of gastrointestinal nematodes.

Mechanism of Action: A Focus on Tubulin

The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule formation in parasitic worms. These drugs selectively bind to the β-tubulin subunit of the parasite's microtubules, inhibiting their polymerization. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death. The selectivity of these drugs arises from their higher affinity for parasitic β-tubulin compared to the mammalian homologue.

Caption: Mechanism of tubulin polymerization inhibition by benzimidazoles.

Structure-Activity Relationships (SAR)

The anthelmintic activity of benzimidazoles is significantly influenced by the nature and position of substituents on the bicyclic core.

| Position | Substituent | Effect on Anthelmintic Activity |

| 2 | Methylcarbamate | Generally optimal for broad-spectrum activity. |

| 5(6) | Propylthio, Phenylthio, Benzoyl | Enhances activity against various helminths. |

| 5(6) | Halogen (e.g., -Cl, -F) | Can modulate activity and pharmacokinetic properties. |

Experimental Protocol: Synthesis of Fenbendazole

The following is a representative protocol for the synthesis of fenbendazole, a widely used veterinary anthelmintic.

Step 1: Synthesis of 5-Phenylthio-2-nitroaniline

-

To a solution of 5-chloro-2-nitroaniline in a suitable solvent such as dimethylformamide, add potassium carbonate and benzenethiol.

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-phenylthio-2-nitroaniline.

Step 2: Reduction to 4-Phenylthio-o-phenylenediamine

-

Dissolve the 5-phenylthio-2-nitroaniline in a suitable solvent like ethanol.

-

Add a reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst or iron salts.

-

Evaporate the solvent to obtain the crude 4-phenylthio-o-phenylenediamine.

Step 3: Cyclization to Fenbendazole

-

Dissolve the 4-phenylthio-o-phenylenediamine in a suitable solvent, for instance, a mixture of acetic acid and water.

-

Add methyl (trichloromethyl)carbamate or a similar cyclizing agent.

-

Heat the reaction mixture at reflux for a designated period.

-

Cool the mixture, and the product, fenbendazole, will precipitate.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain pure fenbendazole.

Characterization: The final product should be characterized by techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Chapter 3: The Proton Pump Inhibitors: Taming Gastric Acid

The development of benzimidazole-based proton pump inhibitors (PPIs) in the late 20th century revolutionized the treatment of acid-related gastrointestinal disorders, such as peptic ulcers and gastroesophageal reflux disease (GERD).

Historical Milestones and Key Discoveries

The journey towards PPIs began at Astra (now AstraZeneca) in the late 1960s with a project aimed at developing novel anti-secretory agents[2]. The research team, which included chemists like Per Lindberg and pharmacologists like Enar Carlsson, initially explored various compounds. A breakthrough came with the synthesis of timoprazole, a pyridylmethylsulfinyl benzimidazole, which showed potent anti-secretory activity[3]. Further optimization of this lead compound led to the synthesis of omeprazole in 1979[2][4][5]. Omeprazole was the first PPI to be marketed and became a blockbuster drug, setting the stage for the development of other successful PPIs like lansoprazole and pantoprazole.

Mechanism of Action: Irreversible Inhibition of the H+/K+ ATPase

PPIs are prodrugs that are activated in the acidic environment of the parietal cells in the stomach lining. In this acidic milieu, the benzimidazole derivative undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its ability to pump hydrogen ions into the gastric lumen. This targeted and potent mechanism of action results in a profound and long-lasting reduction in gastric acid secretion.

Caption: Mechanism of action of proton pump inhibitors.

Structure-Activity Relationships (SAR)

The efficacy and pharmacokinetic properties of PPIs are dictated by the substituents on the benzimidazole and pyridine rings.

| Position | Substituent | Effect on PPI Activity |

| Benzimidazole 5(6) | Methoxy, Difluoromethoxy | Influences pKa and metabolic stability. |

| Pyridine | Methyl, Methoxy groups | Modulate the pKa of the pyridine nitrogen, affecting accumulation in parietal cells. |

| Bridge | Sulfinyl (-SO-) | Essential for the acid-catalyzed rearrangement and activation. |

The stability of PPIs is pH-dependent, with degradation rates increasing at lower pH. Pantoprazole is generally more stable in acidic conditions compared to omeprazole and lansoprazole[6][7].

Table of Physicochemical Properties of Common PPIs

| Compound | pKa1 (Pyridine) | pKa2 (Benzimidazole) | Half-life at pH 1.3 (min) |

| Omeprazole | ~4.0 | ~7.1 | ~2 |

| Lansoprazole | ~4.1 | ~7.0 | <2 |

| Pantoprazole | ~3.8 | ~7.0 | ~9.3 |

Experimental Protocol: Synthesis of Omeprazole

The synthesis of omeprazole involves the coupling of a substituted benzimidazole with a substituted pyridine derivative, followed by oxidation.

Step 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

-

Start with 2,3,5-collidine and perform a series of reactions to introduce the methoxy group at the 4-position and then chlorinate the methyl group at the 2-position. This is a multi-step process often involving N-oxidation and subsequent functional group manipulations.

Step 2: Synthesis of 5-Methoxy-2-mercaptobenzimidazole

-

React 4-methoxy-1,2-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent.

-

Heat the mixture under reflux for several hours.

-

Acidify the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash, and dry.

Step 3: Condensation Reaction

-

React the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., sodium hydroxide).

-

Stir the reaction mixture at room temperature or with gentle heating to form the thioether intermediate.

Step 4: Oxidation to Omeprazole

-

Dissolve the thioether intermediate in a suitable solvent like dichloromethane or chloroform.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a controlled manner at a low temperature (e.g., 0 °C).

-

Carefully monitor the reaction to ensure selective oxidation to the sulfoxide.

-

After the reaction is complete, perform an aqueous workup to remove excess oxidizing agent and byproducts.

-

Purify the crude omeprazole by crystallization from a suitable solvent system.

Characterization: The final product should be thoroughly characterized using techniques like NMR, IR, MS, and elemental analysis to confirm its structure and purity.

Chapter 4: The New Frontier: Benzimidazoles in Cancer Therapy

More recently, the benzimidazole scaffold has emerged as a promising framework for the development of novel anticancer agents. This has been driven, in part, by the repurposing of existing anthelmintic benzimidazoles and the rational design of new derivatives targeting key cancer-related pathways.

From Deworming to Oncology: The Repurposing of Anthelmintics

Preclinical and some clinical studies have suggested that anthelmintics like mebendazole and albendazole possess anticancer activity. Their mechanism of action in cancer cells is thought to be similar to their anthelmintic effect: disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis[7].

Targeted Therapies: Kinase Inhibition

Rational drug design has led to the development of benzimidazole derivatives that act as inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR Inhibition: Overexpression of EGFR is common in many cancers. Benzimidazole derivatives have been designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways like PI3K/Akt and MEK/Erk, which are crucial for cell proliferation and survival[8][9].

Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor in this process. Benzimidazole-based inhibitors can block the kinase activity of VEGFR-2, thereby inhibiting angiogenesis and starving the tumor of its blood supply[10][11][12].

Structure-Activity Relationships in Anticancer Benzimidazoles

The SAR for anticancer benzimidazoles is highly dependent on the specific target.

| Position | Substituent | Effect on Anticancer Activity | Target Examples |

| 1 | Substituted alkyl or aryl groups | Can enhance binding to kinase domains. | EGFR, VEGFR-2 |

| 2 | Aryl or heteroaryl groups | Crucial for interactions with the hinge region of kinases. | EGFR, VEGFR-2 |

| 5(6) | Amide, sulfonamide, or other H-bonding groups | Can provide additional interactions with the target protein. | Various kinases |

Challenges and Future Directions

Despite their promise, the development of benzimidazole-based anticancer drugs faces challenges, including issues with bioavailability, the potential for drug resistance, and the need for high selectivity to minimize off-target effects and toxicity[13]. Future research will likely focus on the development of more potent and selective inhibitors, the use of advanced drug delivery systems to improve pharmacokinetics, and combination therapies to overcome resistance.

Conclusion: An Enduring Legacy and a Bright Future

The history of benzimidazolecarboxylic acid derivatives is a compelling narrative of scientific discovery and therapeutic innovation. From a structural fragment of a vitamin to the core of multi-billion dollar drug classes, this unassuming scaffold has had a profound impact on human and animal health. The continued exploration of this versatile molecule, particularly in the realm of oncology, ensures that the legacy of the benzimidazole core will continue to evolve, offering new hope and improved therapies for a wide range of diseases. The principles of rational drug design, coupled with an ever-deepening understanding of disease biology, will undoubtedly unlock further therapeutic potential from this remarkable chemical entity.

References

-

Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]

-

Off Script RX. (2024, August 28). Mebendazole: Classic Antiparasitic Turned Cancer Treatment. [Link]

-

ResearchGate. (n.d.). Newly designed benzimidazole derivatives as EGFR tyrosine kinase inhibitors. [Link]

-

Li, Y., et al. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. Cell Death & Disease, 6(3), e1686. [Link]

- Google Patents. (n.d.). CN113248445B - Synthesis method of fenbendazole.

- Patsnap. (n.d.).

-

López-Rodríguez, M. L., et al. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(1), 17-27. [Link]

-

Medeiros, A., et al. (2022). Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study. Parasites & Vectors, 15(1), 136. [Link]

- Google Patents. (n.d.).

-

Youssif, B. G., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 12, 1370074. [Link]

-

Lacey, E., et al. (1987). Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin. International Journal for Parasitology, 17(4), 863-869. [Link]

-

Al-Ostoot, F. H., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(4), 586-613. [Link]

-

Grokipedia. (n.d.). Discovery and development of proton pump inhibitors. [Link]

-

Youssif, B. G., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. [Link]

-

Bohrium. (n.d.). Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. [Link]

-

ScholarBank@NUS. (n.d.). Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. [Link]

-

Wikipedia. (n.d.). Omeprazole. [Link]

-

Lagercrantz, S. (2022, November 29). The stomach medication that became the biggest blockbuster of the 1990s. Life Science Sweden. [Link]

-

Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(1), 1-25. [Link]

-

Kumar, A., et al. (2016). Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. Anticancer Agents in Medicinal Chemistry, 16(11), 1403-1425. [Link]

-

Nazi Boni University. (2023). Anti-parasitic activities of four synthetic chemicals anthelmintics on Haemonchus contortus. Journal of Applied Biosciences, 184, 19033-19041. [Link]

-

El-Damasy, D. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 15(1), 1-22. [Link]

-

Karger Publishers. (n.d.). Discovery and Development of Proton Pump Inhibitors. [Link]

-

PubMed. (2016). Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. [Link]

-

Çelik, I., et al. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. ACS Omega. [Link]

-

El-Naggar, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Scientific Reports, 12(1), 169. [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]

-

Taylor & Francis Online. (n.d.). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. [Link]

-

ResearchGate. (n.d.). Designed 1H-benzimidazole-5-carboxamidine derivatives. [Link]

-

Medscape. (n.d.). Stability of Pantoprazole in an Extemporaneously Compounded Oral Liquid. [Link]

-

ResearchGate. (n.d.). Simultaneous estimation of four proton pump inhibitors - Lansoprazole, omeprazole, pantoprazole and rabeprazole: Development of a novel generic HPLC-UV method and its application to clinical pharmacokinetic study. [Link]

-

ResearchGate. (n.d.). Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study. [Link]

-

Patsnap Synapse. (n.d.). Mebendazole. [Link]

-

American Chemical Society. (2017, July 3). Omeprazole. [Link]

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

-

PubMed. (2022). Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study. [Link]

-

Wikipedia. (n.d.). Janssen Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. [Link]

-

SciSpace. (2007). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. [Link]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]

-

PubChem. (n.d.). Mebendazole. [Link]

-

PubMed. (2003). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. [Link]

-

Janssen. (2016, October 19). U.S. FDA Approves Vermox™ Chewable (Mebendazole) For Treatment of Children and Adults With Roundworm and Whipworm Infections. [Link]

-

ResearchGate. (n.d.). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. [Link]

-

ResearchGate. (n.d.). Acid–base chemistry of omeprazole in aqueous solutions. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

-

ResearchGate. (n.d.). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). [Link]

Sources

- 1. Mebendazole: Classic Antiparasitic Turned Cancer Treatment — Off Script RX [off-scriptrx.com]

- 2. grokipedia.com [grokipedia.com]

- 3. karger.com [karger.com]

- 4. Omeprazole - Wikipedia [en.wikipedia.org]

- 5. The stomach medication that became the biggest blockbuster of the 1990s [lifesciencesweden.se]

- 6. medscape.com [medscape.com]

- 7. Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 12. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-Depth Technical Guide to the Pharmacophore Analysis of the 1-Isopropyl-1H-benzoimidazole-5-carboxylic Acid Scaffold

Abstract

The benzimidazole core is a well-established privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide focuses on a specific derivative, the 1-Isopropyl-1H-benzoimidazole-5-carboxylic acid scaffold, and provides a comprehensive, in-depth analysis of its potential pharmacophoric features. As a hypothetical yet scientifically grounded case study, we will explore its potential as an antibacterial agent targeting the ATP-binding site of bacterial DNA gyrase B. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for pharmacophore model generation, validation, and application in virtual screening campaigns.

Introduction: The Benzimidazole Scaffold and the Rationale for DNA Gyrase B Targeting